![molecular formula C17H28OSi B3105354 Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- CAS No. 152718-37-1](/img/structure/B3105354.png)
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
Übersicht
Beschreibung
It is a colorless liquid with a molecular formula of C17H28OSi and a molecular weight of 276.5 g/mol. This compound is known for its solubility in organic solvents such as ethanol, acetone, and chloroform.
Vorbereitungsmethoden
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is typically synthesized using a one-pot method. The synthesis involves reacting tris(1-methylethyl)silane with 1-bromo-2-phenylvinyl ether in the presence of a catalyst such as CuCl. The reaction is carried out under controlled conditions, and the resulting compound is purified using vacuum distillation methods. This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds. In biology, it has shown potential as a biocompatible material for drug delivery systems. In medicine, it is being explored for its potential use in developing new therapeutic agents. Additionally, in the industry, it is used in the production of coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable bonds with various substrates, which can lead to changes in the chemical and physical properties of the target molecules. This interaction is facilitated by the presence of the phenylethenyl group, which enhances the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- can be compared with other similar compounds such as trimethyl(1-phenylethenyl)silane and tris(trimethylsilyl)silane. While these compounds share some structural similarities, Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-phenylethenoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OSi/c1-13(2)19(14(3)4,15(5)6)18-16(7)17-11-9-8-10-12-17/h8-15H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZHJOZXVTMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451016 | |
| Record name | Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152718-37-1 | |
| Record name | Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

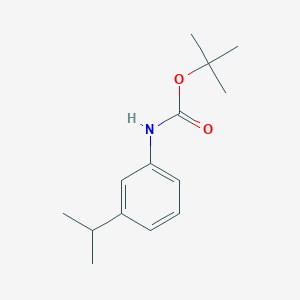
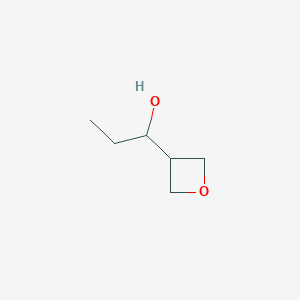

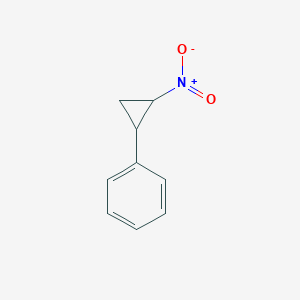
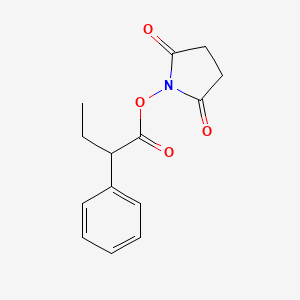
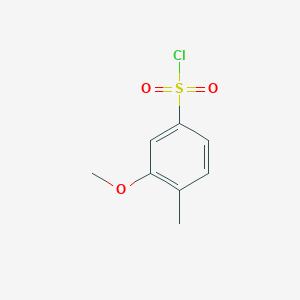
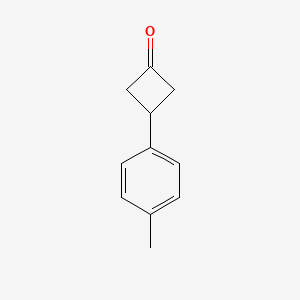


![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
